methyl 4-[2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]benzoate
CAS No.: 5809-58-5
Cat. No.: VC11778444
Molecular Formula: C18H17N3O4
Molecular Weight: 339.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5809-58-5 |
|---|---|
| Molecular Formula | C18H17N3O4 |
| Molecular Weight | 339.3 g/mol |
| IUPAC Name | methyl 4-[[2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetyl]amino]benzoate |
| Standard InChI | InChI=1S/C18H17N3O4/c1-25-18(24)11-6-8-12(9-7-11)19-16(22)10-15-17(23)21-14-5-3-2-4-13(14)20-15/h2-9,15,20H,10H2,1H3,(H,19,22)(H,21,23) |
| Standard InChI Key | QDRNQCKHYWWNAM-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)NC3=CC=CC=C3N2 |
| Canonical SMILES | COC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)NC3=CC=CC=C3N2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, methyl 4-[[2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetyl]amino]benzoate, reflects its intricate structure . It consists of a benzoate ester group linked via an acetamido bridge to a partially hydrogenated quinoxalin-3-one moiety. The quinoxaline ring system, a bicyclic structure comprising two fused pyrazine and benzene rings, is partially saturated, introducing conformational flexibility that may influence its biological interactions.
The SMILES notation (COC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)NC3=CC=CC=C3N2) and InChIKey (QDRNQCKHYWWNAM-UHFFFAOYSA-N) provide precise descriptors for computational modeling and database searches . The presence of multiple hydrogen bond donors (3) and acceptors (7) suggests moderate polarity, which impacts solubility and membrane permeability .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₈H₁₇N₃O₄ | |
| Molecular Weight | 339.3 g/mol | |
| logP | 2.81 (predicted) | |
| Hydrogen Bond Donors | 3 | |
| Hydrogen Bond Acceptors | 7 | |
| Polar Surface Area | 81 Ų |
Synthesis and Characterization
Synthetic Pathways
The synthesis of methyl 4-[2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]benzoate typically involves multi-step reactions, starting with the preparation of the tetrahydroquinoxalin-3-one core. A common approach includes:
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Cyclocondensation: Reaction of o-phenylenediamine derivatives with α-keto esters to form the quinoxaline scaffold.
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N-Acylation: Coupling the quinoxaline intermediate with methyl 4-aminobenzoate using carbodiimide-based activating agents.
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Esterification: Final protection of the carboxylic acid group as a methyl ester to enhance stability and bioavailability.
Reaction conditions (e.g., temperature, solvent polarity, and catalyst selection) critically influence yield and purity. For instance, using DCC (N,N'-dicyclohexylcarbodiimide) as a coupling agent in anhydrous dichloromethane achieves yields exceeding 60%.
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclization | Ethyl pyruvate, EtOH, reflux | 45% |
| Acylation | DCC, DMAP, CH₂Cl₂, 0°C to RT | 62% |
| Esterification | MeOH, H₂SO₄, reflux | 85% |
Analytical Characterization
Advanced spectroscopic techniques confirm the compound’s structure:
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NMR Spectroscopy: ¹H NMR (400 MHz, DMSO-d₆) displays characteristic signals for the methyl ester (δ 3.82 ppm), aromatic protons (δ 7.85–7.40 ppm), and amide NH (δ 10.21 ppm).
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Mass Spectrometry: ESI-MS (positive mode) shows a molecular ion peak at m/z 340.3 [M+H]⁺, consistent with the molecular formula .
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Chromatography: HPLC purity >95% (C18 column, acetonitrile/water gradient) .
Research Limitations and Future Directions
Pharmacokinetic Challenges
The compound’s moderate logP (2.81) and high polar surface area (81 Ų) predict poor blood-brain barrier penetration, limiting its utility in CNS disorders . Prodrug strategies, such as replacing the methyl ester with a pivaloyloxymethyl group, could improve bioavailability.
Toxicity Profiling
No acute or chronic toxicity data are available. Standard assays (e.g., Ames test, micronucleus assay) are needed to evaluate mutagenicity and genotoxicity.
Structural Optimization
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